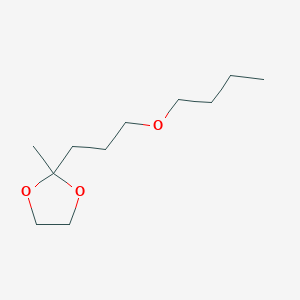
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the butoxypropyl group imparts specific properties that make it suitable for specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with 3-butoxypropyl halide under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxypropyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or THF.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their stability and reactivity. In biological systems, it may interact with cellular membranes or proteins, altering their function and leading to the observed biological effects.
Comparison with Similar Compounds
2-Hydroxy-3-butoxypropyl hydroxyethyl cellulose: A thermoresponsive polymer with similar butoxypropyl groups.
3-Butoxypropylamine: An amine derivative with a similar butoxypropyl group.
Comparison: 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical and physical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
90626-33-8 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-(3-butoxypropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O3/c1-3-4-7-12-8-5-6-11(2)13-9-10-14-11/h3-10H2,1-2H3 |
InChI Key |
WZYIPKVNUXMBLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















